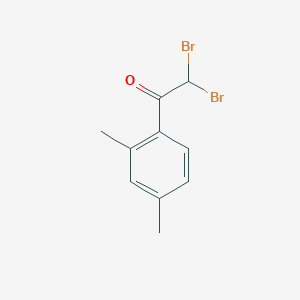

2,2-Dibromo-1-(2,4-dimethylphenyl)ethan-1-one

Description

Properties

Molecular Formula |

C10H10Br2O |

|---|---|

Molecular Weight |

305.99 g/mol |

IUPAC Name |

2,2-dibromo-1-(2,4-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H10Br2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3 |

InChI Key |

NUQJXUCINPLXOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(Br)Br)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The primary and most widely reported method for synthesizing this compound involves the alpha-bromination of the corresponding methyl ketone, namely 1-(2,4-dimethylphenyl)ethanone (acetophenone derivative). The reaction typically proceeds via electrophilic bromination at the alpha position relative to the carbonyl group using bromine (Br2) as the brominating agent.

Detailed Reaction Conditions

- Starting Material: 1-(2,4-dimethylphenyl)ethanone

- Brominating Agent: Molecular bromine (Br2)

- Catalysts: Lewis acids such as iron (Fe), iron(III) bromide (FeBr3), or aluminum bromide (AlBr3) are commonly employed to activate bromine and facilitate selective alpha-bromination.

- Solvent: Nonpolar solvents such as chloroform (CHCl3) or carbon tetrachloride (CCl4) are preferred to dissolve reactants and control reaction kinetics.

- Temperature: The reaction is generally conducted at ambient temperature or slightly below to moderate reaction rate and minimize side reactions.

- Reaction Time: Typically ranges from 1 to 24 hours depending on scale and conditions.

Mechanistic Insights

The mechanism involves the formation of an enol or enolate intermediate from the methyl ketone, which then undergoes electrophilic attack by bromine to yield the alpha-dibrominated ketone. The presence of electron-donating methyl groups on the phenyl ring (at positions 2 and 4) influences the reactivity and regioselectivity of bromination.

Industrial and Scale-Up Considerations

For industrial synthesis, continuous flow reactors are employed to precisely control reaction parameters such as temperature, bromine concentration, and residence time, which enhances yield and purity. The continuous addition of bromine under controlled conditions avoids over-bromination and side product formation.

Alternative Synthetic Routes

While the direct bromination of 1-(2,4-dimethylphenyl)ethanone is the predominant method, alternative approaches include:

- Halogen Exchange Reactions: Starting from 2,2-dichloro-1-(2,4-dimethylphenyl)ethan-1-one followed by halogen exchange using bromide salts.

- Radical Bromination: Using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or radical initiators) to achieve selective alpha-bromination.

- Multistep Synthesis: Incorporation of dibromo functionality via addition of bromine to vinyl ketone intermediates derived from 2,4-dimethylbenzaldehyde derivatives.

However, these alternative methods are less common due to lower yields or more complex procedures.

Data Table: Typical Preparation Conditions and Yields

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | 1-(2,4-dimethylphenyl)ethanone | Commercially available or synthesized |

| Brominating Agent | Br2 | Molecular bromine |

| Catalyst | Fe, FeBr3, or AlBr3 | Lewis acid catalyst to activate bromine |

| Solvent | CHCl3, CCl4 | Nonpolar solvents preferred |

| Temperature | 0–25 °C | Ambient or slightly cooled |

| Reaction Time | 1–24 hours | Dependent on scale and conditions |

| Product Purification | Recrystallization or column chromatography | To isolate pure dibrominated ketone |

| Yield | 70–90% | High yields reported under optimized conditions |

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-2,4-dimethylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

2,2-Dibromo-2,4-dimethylacetophenone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2,2-dibromo-2,4-dimethylacetophenone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares the molecular formulas, substituents, and key properties of 2,2-Dibromo-1-(2,4-dimethylphenyl)ethan-1-one with analogous compounds:

Key Observations:

Substituent Position and Electronic Effects: The 2,4-dimethylphenyl group in the target compound provides steric hindrance and mild electron-donating effects, whereas p-tolyl (4-methyl) in compound II offers less steric bulk . Hydroxyl groups (e.g., in 2,2-Dibromo-1-(5-bromo-2-hydroxyphenyl)ethanone) enhance hydrogen bonding and polarity, increasing solubility in polar solvents compared to methyl-substituted analogs . Methoxy groups (e.g., 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) are stronger electron donors than methyl, altering the electron density of the ketone group .

Bromination Pattern: Bromination on the α-position of the ketone (as in the target compound) enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, bromination on the aromatic ring (e.g., 2',4'-Dibromoacetophenone) introduces electron-withdrawing effects, reducing ketone reactivity .

Biological Activity

2,2-Dibromo-1-(2,4-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10Br2O. It features a dibromo group attached to a ketone structure and is recognized for its reactivity and potential applications in various biological and chemical studies. This article explores the biological activity of this compound, summarizing its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.

The compound is characterized by:

- Molecular Formula: C10H10Br2O

- Molecular Weight: 305.00 g/mol

- Structure: Contains a dibromoethanone functional group and a 2,4-dimethylphenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, revealing inhibition zones that suggest effectiveness in disrupting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity

Cytotoxic assays on human cancer cell lines indicate that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Nucleophilic Substitution: The dibromo groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives with enhanced biological properties.

- Oxidative Stress Induction: The compound induces oxidative stress in cells, which can trigger apoptotic pathways.

Case Studies

-

Antibacterial Efficacy Study

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against common pathogens. The results demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. -

Cancer Cell Line Analysis

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with notable effects on HeLa and A549 cells.

Q & A

Basic: What synthetic routes are recommended for 2,2-Dibromo-1-(2,4-dimethylphenyl)ethan-1-one, and how do reaction conditions optimize yield?

The synthesis typically involves bromination of a precursor ketone. For analogous dibromo-substituted aromatic ketones (e.g., 2,2-Dibromo-1-(2,4-dichlorophenyl)ethan-1-one), bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane or acetonitrile under controlled temperatures (0–25°C) . Key considerations:

- Precursor selection : Start with 1-(2,4-dimethylphenyl)ethan-1-one to introduce bromine at the α-carbon.

- Stoichiometry : Use 2 equivalents of Br₂/NBS to ensure di-substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions like oxidation .

Advanced: How can discrepancies in reported reactivity of halogenated aromatic ketones be systematically addressed?

Contradictions often arise from substituent positioning and steric/electronic effects. For example:

- Electronic effects : Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl derivatives) enhance electrophilicity at the carbonyl, increasing reactivity toward nucleophiles compared to electron-donating methyl groups .

- Steric hindrance : The 2,4-dimethylphenyl group in the target compound reduces accessibility to the carbonyl carbon, slowing nucleophilic attacks compared to less hindered analogs .

Methodological approach :- Compare kinetic data (e.g., rate constants for nucleophilic substitution) across structurally related compounds.

- Use computational modeling (DFT) to map electronic and steric landscapes .

Advanced: What advanced techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing high-resolution data on bond lengths and angles .

- Multinuclear NMR : ¹H, ¹³C, and ²D NMR (COSY, HSQC) clarify substituent effects. For example, the deshielding of the carbonyl carbon (δ ~200 ppm in ¹³C NMR) confirms electron withdrawal by bromine .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₀Br₂O) and isotopic patterns .

Basic: Which in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. The dibromo group’s electrophilicity may promote covalent binding to active-site residues .

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for receptors like GPCRs .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines assess antiproliferative potential .

Advanced: How does the steric profile of the 2,4-dimethylphenyl group influence reactivity and stability?

- Steric effects : The ortho-methyl group creates a congested environment, reducing susceptibility to nucleophilic attack at the carbonyl. This contrasts with para-substituted analogs (e.g., 2,2-Dibromo-1-(4-methylphenyl)ethan-1-one), where accessibility is higher .

- Stability implications : Steric shielding can enhance thermal stability but may increase susceptibility to photodegradation due to restricted rotational freedom .

Experimental validation :- Compare thermal decomposition kinetics (TGA/DSC) with less-hindered analogs.

- Conduct UV-Vis stability studies under controlled light exposure .

Advanced: What strategies mitigate challenges in crystallizing halogenated aromatic ketones?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization and improve crystal quality.

- Temperature gradients : Gradual cooling from reflux promotes orderly lattice formation.

- Co-crystallization agents : Add small molecules (e.g., thiourea) to stabilize crystal packing via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.